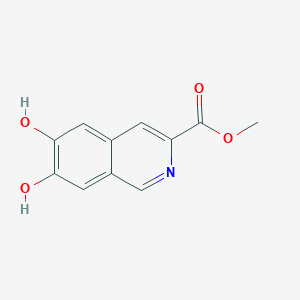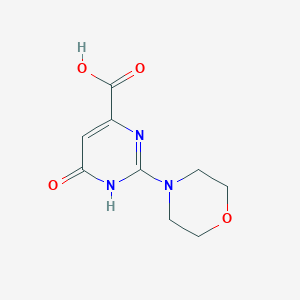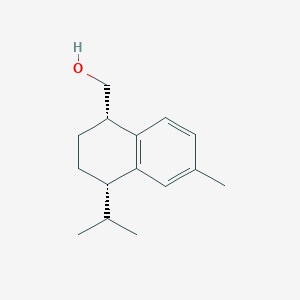
((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: is a complex organic compound characterized by its unique stereochemistry and molecular structure. This compound is part of the tetrahydronaphthalene family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor naphthalene derivative under specific conditions to achieve the desired stereochemistry. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products: The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted naphthalene derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology and Medicine: It can be used as a precursor for the synthesis of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism by which ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative used .
Comparaison Avec Des Composés Similaires
- (1S,4S)-4-Amino-2-cyclopenten-1-ylmethanol
- (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
- (1S,4S,7Z,10S,16E,21R)-7-Ethyldene-4,21-bis(1-methyl-ethyl)-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone
Uniqueness: What sets ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and applications. Its isopropyl and methyl groups, along with the tetrahydronaphthalene core, provide distinct chemical properties that are leveraged in various synthetic and industrial processes .
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
[(1S,4S)-6-methyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl]methanol |
InChI |
InChI=1S/C15H22O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4,6,8,10,12-13,16H,5,7,9H2,1-3H3/t12-,13+/m1/s1 |
Clé InChI |
BUWBDLPIZWRQCA-OLZOCXBDSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)[C@H](CC[C@H]2C(C)C)CO |
SMILES canonique |
CC1=CC2=C(C=C1)C(CCC2C(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)
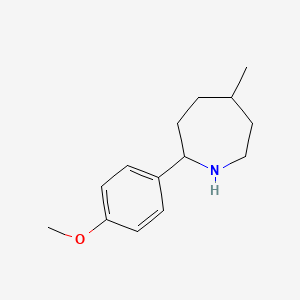
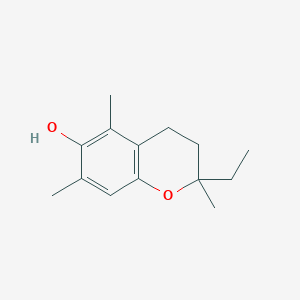
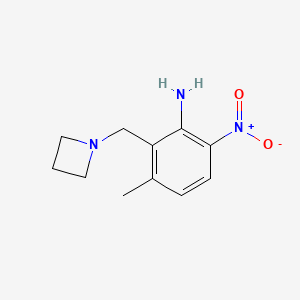
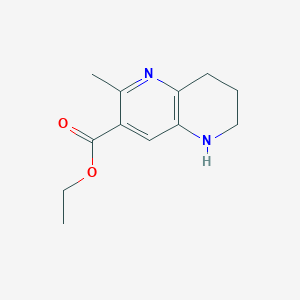

![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
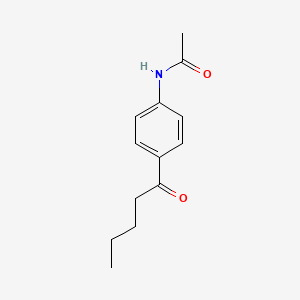
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)
